molecular formula C17H10BrN3O2S B12728473 2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole CAS No. 140405-78-3

2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole

Cat. No.: B12728473
CAS No.: 140405-78-3
M. Wt: 400.3 g/mol
InChI Key: SHYWISSPULMUBV-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole is a complex organic compound that features a benzodioxole ring, a bromophenyl group, and a thiazolotriazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Bromophenyl Group: This step might involve bromination reactions using bromine or N-bromosuccinimide (NBS).

    Construction of the Thiazolotriazole Core: This could involve the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the bromophenyl group or the thiazolotriazole core.

    Substitution: The bromine atom in the bromophenyl group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Nucleophiles like amines or thiols could be employed under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)-6-phenylthiazolo(3,2-b)(1,2,4)triazole
  • 2-(1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)thiazolo(3,2-b)(1,2,4)triazole
  • 2-(1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)thiazolo(3,2-b)(1,2,4)triazole

Uniqueness

The presence of the bromophenyl group in 2-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)thiazolo(3,2-b)(1,2,4)triazole might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

140405-78-3

Molecular Formula

C17H10BrN3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C17H10BrN3O2S/c18-12-4-1-10(2-5-12)13-8-24-17-19-16(20-21(13)17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2

InChI Key

SHYWISSPULMUBV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=CSC4=N3)C5=CC=C(C=C5)Br

Origin of Product

United States

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